molecular formula C25H26ClN5O3 B2409398 2-(3-chlorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105230-26-9

2-(3-chlorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2409398
CAS No.: 1105230-26-9
M. Wt: 479.97
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Description

2-(3-chlorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a potent, ATP-competitive, and highly selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) Source . This enzyme is a serine/threonine kinase that plays a critical role in a multitude of cellular signaling pathways, including those regulated by Wnt, Hedgehog, and growth factors, and is implicated in the pathogenesis of several diseases. The primary research value of this compound lies in its high selectivity for GSK-3β over other kinases, making it an essential pharmacological tool for dissecting the complex biological functions of GSK-3β Source . Researchers utilize this inhibitor to investigate the role of GSK-3β in neurological disorders, such as Alzheimer's disease, where it is involved in the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles Source . Its application extends to the study of glucose metabolism and insulin signaling, providing insights into diabetes and metabolic syndromes, as well as to oncology research, where GSK-3β modulation can affect cell proliferation and survival pathways. By precisely inhibiting GSK-3β activity, this compound enables scientists to explore potential therapeutic strategies and validate GSK-3β as a drug target across these diverse fields of biomedical research.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3/c1-15(2)30-23(33)20-11-10-17(22(32)27-19-8-3-4-9-19)13-21(20)31-24(30)28-29(25(31)34)14-16-6-5-7-18(26)12-16/h5-7,10-13,15,19H,3-4,8-9,14H2,1-2H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGUXJOZJCTGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-chlorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article focuses on its biological activities, emphasizing its mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazoloquinazoline core. Its molecular formula is C19H22ClN5O3C_{19}H_{22}ClN_5O_3, with a molecular weight of approximately 395.86 g/mol. The presence of the 3-chlorobenzyl and cyclopentyl groups contributes to its biological activity by enhancing lipophilicity and facilitating interaction with biological targets.

Research indicates that this compound exhibits its biological effects through multiple pathways:

  • Inhibition of Kinases : The compound has been identified as a potential inhibitor of polo-like kinase 1 (Plk1), a critical regulator in cell cycle progression and mitosis. Inhibition of Plk1 can lead to apoptosis in cancer cells, making it a target for anticancer therapies .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of triazoloquinazolines possess antimicrobial properties. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerPlk1 InhibitionIC50 = 150 nM
AntimicrobialZone of Inhibition15 mm against E. coli
Anti-inflammatoryCytokine ReleaseReduced IL-6 levels

Case Study 1: Anticancer Efficacy

In vitro studies conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. A study reported an IC50 value of 150 nM against Plk1, indicating potent activity compared to standard chemotherapeutics . The mechanism was attributed to the induction of apoptosis through activation of caspase pathways.

Case Study 2: Antimicrobial Activity

A series of antimicrobial assays revealed that the compound exhibited notable activity against Gram-negative bacteria such as Escherichia coli. The zone of inhibition measured 15 mm , which suggests potential for development as an antimicrobial agent .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Properties : Preliminary studies have shown that it can inhibit cancer cell proliferation by disrupting key enzymatic pathways involved in tumor growth. The compound's ability to modulate specific molecular targets suggests its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may inhibit signaling pathways associated with inflammation, offering potential therapeutic benefits in treating inflammatory diseases.
  • Antimicrobial Activity : Recent investigations have demonstrated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For example, in vitro assays revealed an inhibition percentage of approximately 42.78% against Staphylococcus aureus at a concentration of 50 µM.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Anticancer Study :
    • A study focused on the effects of this compound on various cancer cell lines showed a significant reduction in cell viability compared to control groups. This suggests its potential as a lead compound for further development in cancer therapeutics.
  • Anti-inflammatory Research :
    • In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation compared to untreated controls. This indicates its potential utility in managing inflammatory conditions.
  • Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial activity of several quinazoline derivatives, including this compound. Results indicated that it was effective against multiple bacterial strains, supporting its potential role in developing new antimicrobial agents.

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Biological ActivityTest Organism% Inhibition at 50 µM
AnticancerVarious cancer cell linesSignificant reduction
Anti-inflammatoryAnimal model (in vivo)Reduced inflammation markers
AntimicrobialStaphylococcus aureus42.78 ± 4.86

Preparation Methods

Starting Materials and Initial Cyclization

The triazolo[4,3-a]quinazoline core is typically synthesized from anthranilic acid or isatoic anhydride. In one approach, anthranilic acid undergoes condensation with carbon disulfide in the presence of potassium hydroxide to form 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. Subsequent treatment with hydrazine hydrate in ethanol facilitates cyclization to yield the 1,2,4-triazolo[4,3-a]quinazoline scaffold (Scheme 1). For example, heating anthranilic acid with carbon disulfide at 80°C for 6 hours generates the intermediate 11 (yield: 68%), which reacts with hydrazine to form the triazole ring.

Alternative Pathway via Isatoic Anhydride

Isatoic anhydride (10 ) reacts with primary amines (e.g., isopropylamine) to form 2-aminobenzamide intermediates. These intermediates are cyclized using carbon disulfide and potassium hydroxide under reflux conditions, yielding 2-thioxoquinazolinones (11 ). Hydrazine-mediated ring closure in ethanol at 70°C then produces the triazoloquinazoline core (12 ) with yields up to 75%.

Functionalization at Position 2: 3-Chlorobenzyl Group

Suzuki–Miyaura Cross-Coupling

A palladium-catalyzed cross-coupling reaction attaches the 3-chlorobenzyl moiety. The triazoloquinazoline intermediate is brominated at position 2 using phosphorus tribromide in methyl tert-butyl ether. This bromo derivative reacts with 3-chlorobenzylboronic acid in a mixture of glycol dimethyl ether, water, and ethanol (15:6:4) with dichlorobis(triphenylphosphine)palladium(II) as the catalyst. The reaction proceeds at 80°C for 3 hours, yielding 72–85% of the coupled product.

Direct Alkylation Strategy

Alternatively, the 2-position is alkylated using 3-chlorobenzyl chloride in the presence of sodium iodide and triethylamine. This one-pot reaction in DMF at 80°C for 5 hours achieves 65% yield but requires careful purification to remove excess alkylating agent.

Synthesis of the 8-Carboxamide Side Chain

Carboxylic Acid Intermediate

The 8-carboxylic acid derivative is prepared by hydrolyzing the corresponding methyl ester with aqueous sodium hydroxide in methanol. For instance, refluxing the ester with 2M NaOH for 4 hours produces the acid in 88% yield.

Amidation with Cyclopentylamine

The carboxylic acid is converted to the carboxamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) as a coupling agent. Reaction with cyclopentylamine in dichloromethane at room temperature for 12 hours affords the final amide with 80–85% yield.

Optimization and Comparative Analysis

Reaction Conditions and Yields

Table 1 summarizes key steps and their optimized conditions:

Step Reagents/Conditions Yield (%) Source
Core cyclization Hydrazine, ethanol, 70°C, 6 h 68–75
4-Isopropylation Isopropyl bromide, DMF, 60°C, 12 h 70–78
2-Benzylation (Suzuki) PdCl₂(PPh₃)₂, Na₂CO₃, 80°C, 3 h 72–85
8-Carboxamide formation EDCl, cyclopentylamine, DCM, rt, 12 h 80–85

Challenges and Solutions

  • Regioselectivity in alkylation : The 4-isopropyl group must be introduced before benzylation to avoid steric hindrance.
  • Purification of polar intermediates : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the carboxamide.

Q & A

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24–72 hours.
  • Analytical Monitoring : Use UPLC-PDA to quantify degradation products (e.g., hydrolyzed carboxamide).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C.
    Stabilizers like trehalose (5% w/v) may enhance thermal stability in lyophilized formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.